(2R)-1-methanesulfonylpropan-2-amine hydrochloride
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Overview
Description
(2R)-1-methanesulfonylpropan-2-amine hydrochloride is a chiral amine compound with significant applications in various fields of chemistry and biology. It is known for its unique structural properties and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-methanesulfonylpropan-2-amine hydrochloride typically involves the reaction of (2R)-1-methanesulfonylpropan-2-amine with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. One common method involves the use of enantiomerically pure starting materials and catalysts to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2R)-1-methanesulfonylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfides, and various substituted amine compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
(2R)-1-methanesulfonylpropan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2R)-1-methanesulfonylpropan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the modification of proteins and other biomolecules, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-Hydroxynorketamine hydrochloride: A metabolite of ketamine with distinct pharmacological properties.
(1R,2R)-2-PCCA hydrochloride: An effective GPR88 receptor agonist.
(1S,2R)-2-amino-cyclopentanol hydrochloride: Used in various synthetic applications.
Uniqueness
(2R)-1-methanesulfonylpropan-2-amine hydrochloride is unique due to its specific stereochemistry and reactivity.
Properties
CAS No. |
1350713-62-0 |
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Molecular Formula |
C4H12ClNO2S |
Molecular Weight |
173.7 |
Purity |
95 |
Origin of Product |
United States |
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